4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
CAS No.:
Cat. No.: VC20316365
Molecular Formula: C11H14N4S
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol -](/images/structure/VC20316365.png)
Specification
Molecular Formula | C11H14N4S |
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Molecular Weight | 234.32 g/mol |
IUPAC Name | 4-(2-methylpropyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C11H14N4S/c1-8(2)7-15-10(13-14-11(15)16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,14,16) |
Standard InChI Key | BEAXAUSOJOBNBN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C(=NNC1=S)C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the 1,2,4-triazole class, featuring a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. Key structural elements include:
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Isobutyl group (N4 substituent): A branched alkyl chain providing hydrophobic character.
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Pyridin-3-yl group (C5 substituent): A nitrogen-containing aromatic ring contributing to π-π stacking interactions.
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Thiol group (C3 substituent): A sulfhydryl moiety capable of forming hydrogen bonds and disulfide bridges.
The molecular formula is C₁₁H₁₄N₄S, with a calculated molecular weight of 234.32 g/mol . The SMILES notation CC(C)CN1C(=NNC1=S)C2=CN=CC=C2
accurately represents its connectivity .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
General Synthesis of 1,2,4-Triazole-3-thiol Derivatives
The synthesis of analogous compounds typically involves cyclocondensation reactions. A representative pathway for 4-alkyl-5-aryl-1,2,4-triazole-3-thiols includes:
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Formation of hydrazide intermediate: Reaction of ethyl indole-3-carboxylate with hydrazine hydrate to yield 1H-indole-3-carbohydrazide .
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Cyclization: Treatment with carbon disulfide (CS₂) under basic conditions (KOH) to form potassium thiocarbamate salts .
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Alkylation/Arylation: Condensation with aromatic aldehydes or alkyl halides to introduce substituents at N4 and C5 positions .
For 4-isobutyl-5-pyridin-3-yl-4H- triazole-3-thiol, isobutyl bromide or iodide would serve as the alkylating agent, while pyridine-3-carbaldehyde could provide the aryl group.
Table 2: Spectral Characterization of Analogous Compounds
*Predicted based on structural analogs .
Biological Activity and Mechanism
Anticancer Activity
Indolyl-triazole derivatives demonstrate CDK4/6 inhibition (IC₅₀ = 0.049–3.031 µM) . The isobutyl group in 4-isobutyl-5-pyridin-3-yl-4H- triazole-3-thiol may enhance hydrophobic interactions with kinase ATP-binding pockets, analogous to FDA-approved CDK4/6 inhibitors like palbociclib .
Table 3: Comparative Kinase Inhibition Data
Compound | CDK4 IC₅₀ (µM) | CDK6 IC₅₀ (µM) | Selectivity Ratio |
---|---|---|---|
Staurosporine | 0.002 | 0.003 | 1.5 |
4-Butyl-5-pyridin-3-yl | 0.89 | 1.11 | 1.25 |
Target Compound* | ~0.5–2.0 | ~0.7–2.5 | Predicted |
*Estimated based on structural similarity .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate bioavailability (40–60%) due to moderate LogP (~2.8) .
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Metabolism: Hepatic oxidation via CYP3A4, with potential sulfation of the thiol group.
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Excretion: Renal elimination of glucuronidated metabolites.
Cytotoxicity Profile
Industrial and Research Applications
Pharmaceutical Development
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Lead optimization: Structural modifications to enhance CDK4/6 selectivity or antifungal spectrum.
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Prodrug design: Masking the thiol group as disulfides to improve stability.
Material Science
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Coordination chemistry: Thiolate ligands for transition metal complexes (e.g., Ag⁺, Au³⁺) with catalytic applications.
Challenges and Future Directions
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Synthetic Scalability: Optimizing reaction yields (>70%) for multi-gram synthesis.
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Target Validation: Elucidating off-target effects using kinome-wide profiling.
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Formulation Strategies: Addressing thiol oxidation through lyophilization or antioxidant additives.
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